Cas no 885950-17-4 (2-(4-Fluorophenyl)nicotinaldehyde)

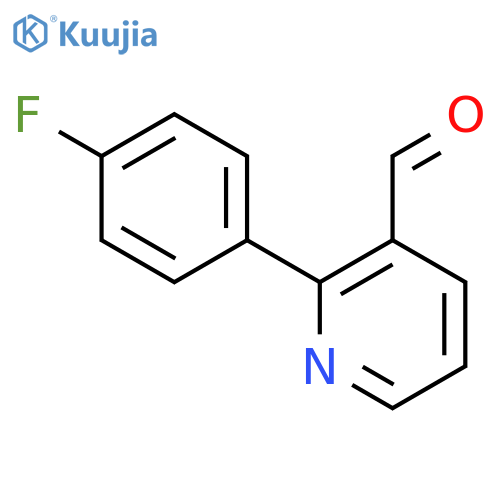

885950-17-4 structure

商品名:2-(4-Fluorophenyl)nicotinaldehyde

CAS番号:885950-17-4

MF:C12H8FNO

メガワット:201.196426391602

MDL:MFCD06659613

CID:1071813

PubChem ID:2764567

2-(4-Fluorophenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(4-Fluorophenyl)nicotinaldehyde

- 2-(4-fluorophenyl)nicotinaldehyde, AldrichCPR

- MFCD06659613

- J-505991

- SCHEMBL3719104

- AKOS005071611

- A1-36489

- DTXSID60377503

- 2-(4-fluorophenyl)pyridine-3-carbaldehyde

- 9Y-0713

- 885950-17-4

- DB-181318

- 2-(4-Fluorophenyl)-3-pyridinecarboxaldehyde

-

- MDL: MFCD06659613

- インチ: InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H

- InChIKey: YKTWLDISGWOJSC-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C2=CC=C(C=C2)F)N=C1)C=O

計算された属性

- せいみつぶんしりょう: 201.058992041g/mol

- どういたいしつりょう: 201.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- ゆうかいてん: 88-90°

2-(4-Fluorophenyl)nicotinaldehyde セキュリティ情報

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

- 危険レベル:IRRITANT

2-(4-Fluorophenyl)nicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB249422-5g |

2-(4-Fluorophenyl)nicotinaldehyde; . |

885950-17-4 | 5g |

€1674.80 | 2025-03-19 | ||

| eNovation Chemicals LLC | Y1109951-1g |

2-(4-Fluorophenyl)pyridine-3-carboxaldehyde |

885950-17-4 | 95% | 1g |

$530 | 2024-07-28 | |

| abcr | AB249422-500mg |

2-(4-Fluorophenyl)nicotinaldehyde; . |

885950-17-4 | 500mg |

€397.80 | 2025-03-19 | ||

| abcr | AB249422-1g |

2-(4-Fluorophenyl)nicotinaldehyde; . |

885950-17-4 | 1g |

€587.80 | 2025-03-19 | ||

| Ambeed | A942598-5g |

2-(4-Fluorophenyl)pyridine-3-carbaldehyde |

885950-17-4 | 98% | 5g |

$675.0 | 2024-04-16 | |

| A2B Chem LLC | AH95527-1g |

2-(4-FLUOROPHENYL)NICOTINALDEHYDE |

885950-17-4 | >95% | 1g |

$638.00 | 2024-04-19 | |

| A2B Chem LLC | AH95527-1mg |

2-(4-FLUOROPHENYL)NICOTINALDEHYDE |

885950-17-4 | >95% | 1mg |

$201.00 | 2024-04-19 | |

| Apollo Scientific | PC28199-500mg |

2-(4-Fluorophenyl)pyridine-3-carbaldehyde |

885950-17-4 | 95% | 500mg |

£301.00 | 2025-02-21 | |

| A2B Chem LLC | AH95527-5mg |

2-(4-FLUOROPHENYL)NICOTINALDEHYDE |

885950-17-4 | >95% | 5mg |

$214.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531304-1g |

2-(4-Fluorophenyl)nicotinaldehyde |

885950-17-4 | 98% | 1g |

¥1885.00 | 2024-04-27 |

2-(4-Fluorophenyl)nicotinaldehyde 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

885950-17-4 (2-(4-Fluorophenyl)nicotinaldehyde) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885950-17-4)2-(4-Fluorophenyl)nicotinaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):212.0/608.0